![molecular formula C14H15NO B14477575 Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- CAS No. 65512-74-5](/img/structure/B14477575.png)
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- is an organic compound with the molecular formula C13H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- can be achieved through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydrobenzo[h]quinoline in the presence of a suitable catalyst. The reaction typically requires hydrogen gas and a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-one derivatives, while substitution reactions can produce various functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
Uniqueness
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other quinoline derivatives.
Propiedades
Número CAS |
65512-74-5 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
6-methyl-1,2,3,4-tetrahydrobenzo[h]quinolin-4-ol |
InChI |
InChI=1S/C14H15NO/c1-9-8-12-13(16)6-7-15-14(12)11-5-3-2-4-10(9)11/h2-5,8,13,15-16H,6-7H2,1H3 |
Clave InChI |
RKWMBRYAHNAWFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C13)NCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


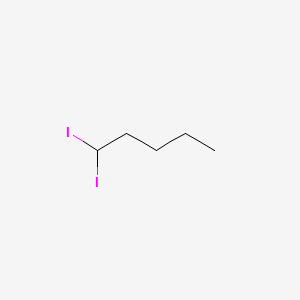
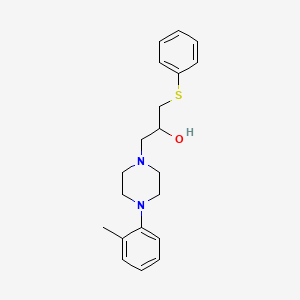
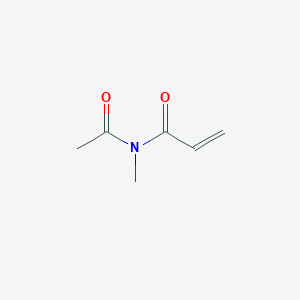

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
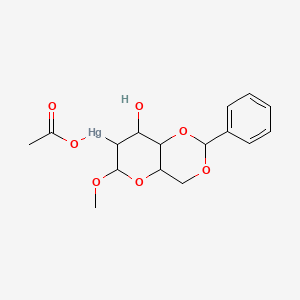
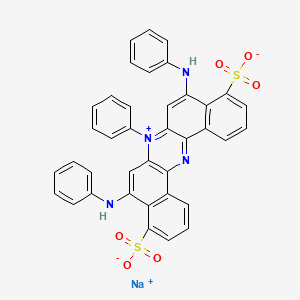

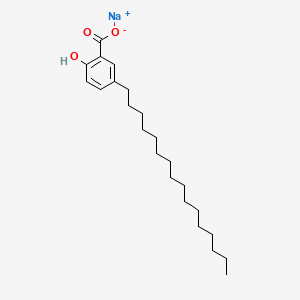
![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
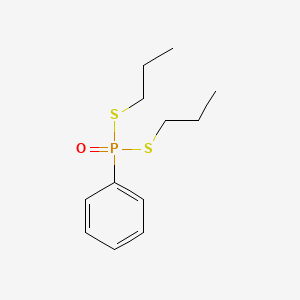
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
